What are the properties of 1-(2-Chloroethoxy)-4-nitrobenzene?
What are the properties of 1-(2-Chloroethoxy)-4-nitrobenzene?
An In-depth Technical Guide to 1-(2-Chloroethoxy)-4-nitrobenzene
This guide provides a comprehensive technical overview of 1-(2-Chloroethoxy)-4-nitrobenzene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, reactivity, and safe handling.
Compound Identification and Structure
1-(2-Chloroethoxy)-4-nitrobenzene is an aromatic ether derivative characterized by a nitro group positioned para to a 2-chloroethoxy substituent on a benzene ring. This specific arrangement of functional groups dictates its chemical behavior and utility as a versatile building block in organic synthesis.
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IUPAC Name : 1-(2-chloroethoxy)-4-nitrobenzene[1]
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Synonyms : 2-(4-Nitrophenoxy)ethyl chloride, 4-Nitrophenyl 2-chloroethyl ether, β-Chloro-4-nitrophenethole[1][5][6]
Below is the two-dimensional structure of the molecule.
Caption: 2D structure of 1-(2-Chloroethoxy)-4-nitrobenzene.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in experimental work, influencing choices of solvents, reaction conditions, and purification methods. The properties of 1-(2-Chloroethoxy)-4-nitrobenzene are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 201.61 g/mol | [1][2][3][6][7][8] |
| Appearance | White to light yellow solid/crystals | [3][7][9] |
| Melting Point | 59 °C | [7] |
| Purity | Min. 98.0% (GC) | [7] |
| Storage | Sealed in dry, room temperature conditions | [10] |
Synthesis Methodology
The most common and efficient route for preparing 1-(2-Chloroethoxy)-4-nitrobenzene is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-nitrophenol acts as the nucleophile, attacking an electrophilic alkyl halide such as 1-bromo-2-chloroethane.
Causality in Experimental Design:
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Choice of Base : A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the acidic hydroxyl group of 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion.[2][3] The nitro group's electron-withdrawing nature increases the acidity of the phenol, making this deprotonation efficient.
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Choice of Solvent : A polar aprotic solvent such as acetonitrile is ideal.[3] It effectively dissolves the ionic intermediates (the phenoxide salt) while not participating in the reaction (i.e., it does not solvate the nucleophile so strongly as to hinder its reactivity).
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Choice of Alkylating Agent : 1-bromo-2-chloroethane is a common choice. The bromine atom is a better leaving group than chlorine, ensuring that the primary reaction occurs at the carbon-bromine bond. The chlorine atom on the other end of the chain remains intact for subsequent synthetic modifications.
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Reaction Conditions : Heating the mixture to reflux (around 80°C in acetonitrile) provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.[2][3]
Detailed Synthesis Protocol
This protocol is adapted from a standard laboratory procedure.[3]
Materials:
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p-Nitrophenol (1.39 g, 10 mmol)
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Potassium carbonate (1.38 g, 10 mmol)
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1-Bromo-2-chloroethane (2.5 ml, 30 mmol)
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Acetonitrile (25 ml)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Combine p-nitrophenol (1.39 g) and potassium carbonate (1.38 g) in a round-bottom flask containing 25 ml of acetonitrile.
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While stirring, add 1-bromo-2-chloroethane (2.5 ml) dropwise to the mixture.
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Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Add water to dissolve the remaining potassium carbonate and any salts formed.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 ml).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine. The bicarbonate wash removes any unreacted acidic p-nitrophenol. The brine wash helps to remove residual water from the organic phase.
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Dry the organic phase over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).
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The resulting crude product is a white solid. Yields of approximately 84% (1.69 g) have been reported for this method.[3] The product can be used directly in subsequent steps or further purified by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-Chloroethoxy)-4-nitrobenzene.
Chemical Reactivity and Applications
The synthetic utility of 1-(2-Chloroethoxy)-4-nitrobenzene stems from its distinct reactive sites, which can be addressed selectively. It serves as an important intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals.[11][12]
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Nucleophilic Aromatic Substitution (SₙAr) : The potent electron-withdrawing effect of the nitro group deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[12] While the chloroethoxy group itself is not a typical leaving group in SₙAr reactions, this activation is a key feature of the 4-nitrophenyl moiety.
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Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., iron metal in acidic medium, catalytic hydrogenation).[12] This transformation yields 4-(2-chloroethoxy)aniline, a precursor for dyes, and is a critical step in the synthesis of drugs like Dapsone (though Dapsone's precursor starts from 4-nitrochlorobenzene).[12]
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Nucleophilic Substitution at the Alkyl Chloride : The terminal chlorine atom on the ethoxy side chain is a primary alkyl chloride, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functional groups (e.g., azides, amines, thiols) by displacing the chloride, enabling the extension and functionalization of the side chain.
Reactivity Profile Diagram
Caption: Key reactive sites of 1-(2-Chloroethoxy)-4-nitrobenzene.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling 1-(2-Chloroethoxy)-4-nitrobenzene. The compound presents several hazards that require appropriate personal protective equipment (PPE) and engineering controls.
GHS Hazard Statements
According to data aggregated by the European Chemicals Agency (ECHA) and available on PubChem, this compound has the following hazard classifications.[1] Note that percentages indicate the proportion of notifications that include that hazard.
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H315 (57.7%) : Causes skin irritation[1]
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H317 (45.1%) : May cause an allergic skin reaction[1]
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H319 (57.7%) : Causes serious eye irritation[1]
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H335 (56.3%) : May cause respiratory irritation[1]
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H412 (40.8%) : Harmful to aquatic life with long-lasting effects
Recommended Handling Procedures
The following handling advice is synthesized from standard safety data sheets.[13][14]
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Ensure that an eyewash station and safety shower are readily accessible.[13]
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[13][14]
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Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[13][15]
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Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with a particulate filter.[14]
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General Hygiene : Wash hands thoroughly after handling.[13][15] Do not eat, drink, or smoke in the laboratory.
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Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13]
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Incompatible Materials : Avoid contact with strong oxidizing agents.[13]
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Disposal : Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.[13]
References
- 1. 1-(2-Chloroethoxy)-4-nitrobenzene | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Chloroethoxy)-4-nitrobenzene | 3383-72-0 [chemicalbook.com]
- 3. 1-(2-Chloroethoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. 1-(2-chloroethoxy)-4-nitrobenzene - C8H8ClNO3 | CSSB00011219774 [chem-space.com]
- 5. parchem.com [parchem.com]
- 6. scbt.com [scbt.com]
- 7. labproinc.com [labproinc.com]
- 8. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3383-72-0|1-(2-Chloroethoxy)-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 11. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 12. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. westliberty.edu [westliberty.edu]
